![molecular formula C25H30N6O2 B13936698 6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is a synthetic compound known for its role as a cyclin-dependent kinase (CDK) inhibitor. It is commonly referred to in the context of cancer treatment, particularly for its efficacy in inhibiting the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetyl group: This step involves acetylation using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the cyclopentyl group: This is usually done through a substitution reaction using cyclopentyl halides.
Incorporation of the piperazin-1-yl-phenylamino moiety: This step involves nucleophilic substitution reactions to attach the piperazine and phenylamine groups to the core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds .
Aplicaciones Científicas De Investigación
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying CDK inhibition and structure-activity relationships.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mecanismo De Acción
The compound exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression from the G1 to S phase. By binding to the ATP-binding site of these kinases, it prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the disruption of the CDK4/6-cyclin D complex, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb) and blocking cell cycle progression .
Comparación Con Compuestos Similares
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor with a similar structure and mechanism of action.
Ribociclib: Shares the same target kinases but differs in its pharmacokinetic profile.
Abemaciclib: Known for its higher selectivity and different metabolic pathways
Uniqueness
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific structural modifications that enhance its binding affinity and selectivity for CDK4/6. These modifications contribute to its efficacy and reduced side effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C25H30N6O2 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
6-acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H30N6O2/c1-16-21-15-27-25(28-18-7-9-19(10-8-18)30-13-11-26-12-14-30)29-23(21)31(20-5-3-4-6-20)24(33)22(16)17(2)32/h7-10,15,20,26H,3-6,11-14H2,1-2H3,(H,27,28,29) |
Clave InChI |
QJWIKMKAGFNAJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=CC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
methanone](/img/structure/B13936628.png)
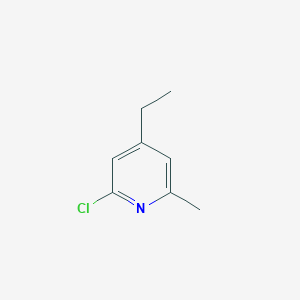
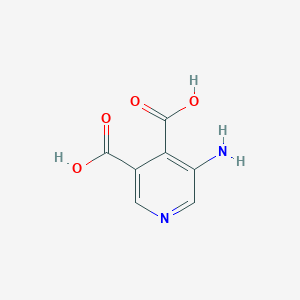
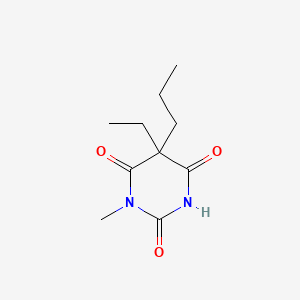
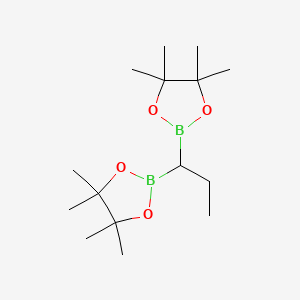

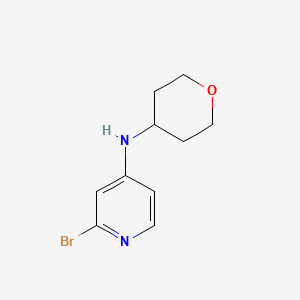
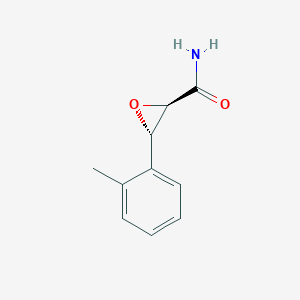
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B13936656.png)
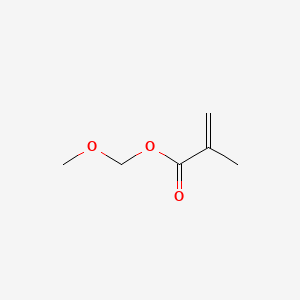
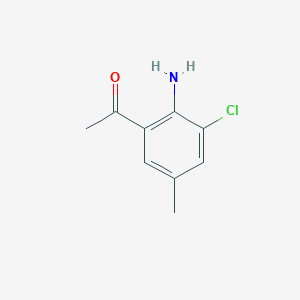
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester](/img/structure/B13936668.png)
![1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine](/img/structure/B13936673.png)
